N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features a unique combination of a cyclopenta[b]thiophene ring and an isoindoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-DIETHYLSULFAMOYL-BENZAMIDE
- 3-CYANO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHEN-2-YL
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C22H21N3O3S/c23-13-17-14-9-6-10-18(14)29-20(17)24-19(26)11-2-1-5-12-25-21(27)15-7-3-4-8-16(15)22(25)28/h3-4,7-8H,1-2,5-6,9-12H2,(H,24,26) |
InChI Key |
OTMMWCGRQMSOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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